Eupalinolide A (EA) vs. Eupalinolide B (EB): Hydrolysis Metabolites Exhibit Complete Loss of Cytotoxicity vs. Retained Cytotoxicity
Eupalinolide A (EA) and Eupalinolide B (EB) undergo distinct metabolic detoxification in human liver microsome‑HepG2 co‑culture systems. EA hydrolysis metabolites display no 50% cellular growth inhibition within the tested 0–100 μM concentration range (IC50 > 100 μM), indicating complete detoxification via hydrolysis. In contrast, EB hydrolysis metabolites retain measurable cytotoxicity, with IC50 order: IC50(EB) < IC50(EB oxidation metabolites) < IC50(EB hydrolysis metabolites) < IC50(EB hydrolysis‑oxidation metabolites) [1].
| Evidence Dimension | HepG2 cytotoxicity (IC50) of hydrolysis metabolites after 4 h incubation with HLMs/NADPH/BNPP |
|---|---|
| Target Compound Data | EA hydrolysis metabolites: IC50 > 100 μM (no 50% inhibition observed) |
| Comparator Or Baseline | EB hydrolysis metabolites: IC50 measurable (exact value not reported; rank order established) |
| Quantified Difference | EA hydrolysis metabolites: non‑cytotoxic; EB hydrolysis metabolites: retain measurable cytotoxicity |
| Conditions | HepG2‑HLM co‑culture; 4 h incubation; concentration range 0–100 μM; UPLC‑Q‑TOF‑MS metabolite profiling |
Why This Matters
For studies requiring low‑hepatotoxicity or detoxification‑driven pharmacology, EA provides a cleaner metabolic profile than EB, making it the preferred procurement choice for safety‑focused investigations.
- [1] Li Y, et al. Metabolic Profiling and Detoxification of Eupalinolide A and B in Human Liver Microsomal Systems. Toxics. 2026 Mar 9;14(3):235. doi: 10.3390/toxics14030235. View Source
